Acide 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ènecarboxylique

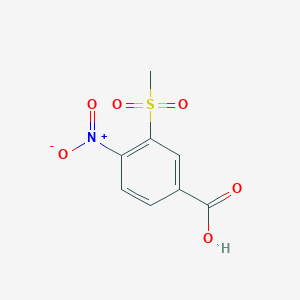

Vue d'ensemble

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid is a useful research compound. Its molecular formula is C13H21BO4 and its molecular weight is 252.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de borylation

Ce composé est utilisé dans la borylation à la liaison C-H benzylique des alkylbenzènes pour former le pinacolate de benzyl bore, en particulier en présence d'un catalyseur au palladium .

Hydroboration

Il sert de réactif pour l'hydroboration des alkyne et alkènes alkyl ou aryl, souvent facilitée par des catalyseurs de métaux de transition .

Réactions de couplage de Suzuki

Le composé est impliqué dans les réactions de couplage de Suzuki, qui sont essentielles pour créer des liaisons carbone-carbone en synthèse organique .

Estérification et dérivatisation

Il est utilisé dans les procédés d'estérification et la dérivatisation de composés tels que la polyvinylamine .

Synthèse de composés isotopiquement marqués

Les chercheurs utilisent ce composé pour la synthèse de mercure isotopiquement marqué, qui est crucial pour le suivi et l'étude du comportement du mercure dans divers systèmes .

Fonctionnalisation pour les applications de détection

Le composé aide à la fonctionnalisation de matériaux tels que le poly-SiNW pour la détection de biomolécules telles que la dopamine .

Synthèse organique

Il a des applications importantes en synthèse organique, offrant une voie vers divers composés organiques .

Applications de détection

Les acides boroniques dérivés de ce composé sont utilisés dans des applications de détection en raison de leurs interactions avec les cis-diols et de leur sélectivité envers des analytes spécifiques .

Mécanisme D'action

Target of Action

Similar compounds are known to target the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. The compound can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid affects the biochemical pathway of borylation and hydroboration . These processes can lead to the formation of various boron-containing compounds, which have diverse downstream effects.

Result of Action

The molecular and cellular effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid’s action would depend on the specific targets and pathways it affects. As mentioned, it can participate in borylation and hydroboration reactions, leading to the formation of various boron-containing compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid. For instance, the presence of transition metal catalysts can facilitate its participation in hydroboration reactions . .

Analyse Biochimique

Biochemical Properties

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . This compound’s interactions with enzymes and proteins often involve the formation of boron-oxygen bonds, which can influence the activity and stability of these biomolecules.

Cellular Effects

The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, through boron-oxygen interactions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, but the magnitude of these effects may diminish over time due to degradation or metabolic processes.

Dosage Effects in Animal Models

The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other boron-containing compounds . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s interaction with specific enzymes can also affect the activity of these enzymes, leading to changes in metabolic processes.

Transport and Distribution

Within cells and tissues, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution can also be affected by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and metabolic processes.

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h7,9H,5-6,8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVALPBGGKJPQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

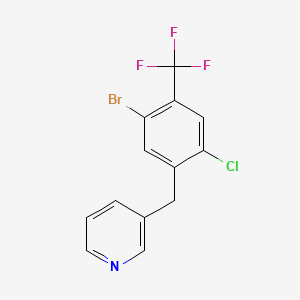

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)

![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1471068.png)

![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)